![molecular formula C22H19FN4O2S B2983786 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 941928-02-5](/img/structure/B2983786.png)
2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
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Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Dual Inhibitors
A study by Stec et al. (2011) explored the structure-activity relationships of PI3K/mTOR dual inhibitors. They investigated various 6,5-heterocycles to improve metabolic stability, finding that modifications to the benzothiazole ring could reduce metabolic deacetylation, which is crucial for drug stability and efficacy (Stec et al., 2011).
Antimycobacterial Activity
Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds and evaluated their antimycobacterial activity. This research contributes to the understanding of how structural modifications can enhance antimicrobial properties (Sathe et al., 2011).
Synthesis of Heterocyclic Derivatives
Rady and Barsy (2006) discussed the synthesis of various pyridine, pyridazine, and other derivatives from 2-cyano-N-(thiazol-2-yl)acetamide, which is structurally related to the compound . This research is significant for the development of new chemical entities with potential biological activities (Rady & Barsy, 2006).
Peripheral Benzodiazepine Receptor Imaging
Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamides for studying peripheral benzodiazepine receptors (PBRs) using positron emission tomography. This study demonstrates the potential of fluorinated compounds in diagnostic imaging (Fookes et al., 2008).
Antitumor Properties
Bradshaw et al. (2002) explored novel 2-(4-aminophenyl)benzothiazoles with antitumor properties. They studied the mechanism of action and selected a candidate clinical agent, highlighting the antitumor potential of benzothiazoles (Bradshaw et al., 2002).
Synthesis and Antimicrobial Activity
El-Hashash et al. (2014) utilized 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid to synthesize a novel series of heterocycles, including pyridazinones and thiazoles, with antimicrobial activities. This study contributes to the development of new antimicrobial agents (El-Hashash et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
This compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM . Compared to other necroptotic regulatory kinases, it has a higher binding affinity for RIPK1 (RIPK1 Kd = 3.5 nM, RIPK3 Kd = 1700 nM, MLKL Kd > 30,000 nm) .
Biochemical Pathways
The compound effectively blocks necroptosis induced by TNFα in human and mouse cells (EC50 = 1.06–4.58 nM) . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome assay studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 min, respectively . The compound exhibits acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective protection of mice from hypothermia and death in TNFα-induced systemic inflammatory response syndrome when pre-treated with the compound .
properties
IUPAC Name |
2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-3-14-8-10-15(11-9-14)19-21-20(24-13(2)30-21)22(29)27(26-19)12-18(28)25-17-7-5-4-6-16(17)23/h4-11H,3,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQQODLRUXZBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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